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Hras-1Y i-motif Probe-1 -

Hras-1Y i-motif Probe-1

Catalog Number: EVT-1534948
CAS Number:
Molecular Formula: C18H25N5O
Molecular Weight: 327.43
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Hras-1Y i-motif Probe-1 is a probe of the hras-1Y i-motif which selectively and directly interacts with it.
Source and Classification

The Hras-1Y i-motif Probe-1 originates from research focusing on the HRAS gene's promoter region, which contains multiple non-B DNA structures, including G-quadruplexes and i-motifs. These structures are classified as non-canonical nucleic acid conformations, which are essential for gene regulation and expression. The specific sequence of the Hras-1Y probe allows it to fold into an i-motif under physiological conditions, making it a valuable tool for studying gene expression dynamics and potential therapeutic applications .

Synthesis Analysis

Methods and Technical Details

The synthesis of the Hras-1Y i-motif Probe-1 involves standard phosphoramidite chemistry used in oligonucleotide synthesis. The process includes:

  1. Phosphoramidite Coupling: Sequential addition of nucleotides to form the desired oligonucleotide sequence.
  2. Deprotection: Removal of protecting groups from the synthesized oligonucleotide to yield the active form.
  3. Purification: High-performance liquid chromatography (HPLC) is typically used to purify the final product, ensuring high yield and purity.

The resulting oligonucleotide can then be characterized by techniques such as mass spectrometry and gel electrophoresis to confirm its identity and integrity .

Molecular Structure Analysis

Structure and Data

The molecular structure of Hras-1Y features a unique arrangement where cytosines form hemi-protonated base pairs, leading to a four-stranded configuration. This structure is sensitive to pH changes, folding into an i-motif at acidic pH levels (around pH 5). Key structural data include:

  • Thermal Stability: The melting temperature of the Hras-1Y i-motif is influenced by its sequence and environmental conditions, with studies indicating significant stability at lower pH levels.
  • Spectroscopic Characterization: Circular dichroism (CD) spectroscopy reveals distinct signatures corresponding to the folded i-motif conformation, while nuclear magnetic resonance (NMR) provides insights into proton environments within the structure .
Chemical Reactions Analysis

Reactions and Technical Details

Hras-1Y can participate in various chemical reactions, primarily involving ligand binding studies. Notably:

  • Ligand Interactions: Small molecule microarray screens have identified several compounds that selectively bind to the Hras-1Y i-motif without affecting other DNA structures. Binding affinities range from high nanomolar to low micromolar concentrations.
  • Stability Assessments: The stability of the i-motif under different conditions (e.g., temperature, pH) can be analyzed through thermal denaturation experiments and kinetic studies using fluorescence resonance energy transfer (FRET) techniques .
Mechanism of Action

Process and Data

The mechanism of action for the Hras-1Y i-motif involves its ability to act as a regulatory element within the HRAS promoter. The key processes include:

  1. Formation of DNA-Protein Complexes: The folded i-motif can interact with specific proteins such as heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1), influencing transcriptional regulation.
  2. Gene Expression Modulation: By stabilizing or destabilizing the i-motif structure through ligand binding or environmental changes, researchers can modulate gene expression levels associated with HRAS, impacting cellular proliferation and differentiation pathways .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of Hras-1Y include:

Chemical properties include:

  • pKa Values: The protonation states of cytosines in the i-motif significantly affect its stability and folding dynamics.
  • Thermodynamic Parameters: Studies report enthalpic and entropic contributions to the stability of the folded state, with values indicating strong interactions within the i-motif structure .
Applications

Scientific Uses

The Hras-1Y i-motif Probe-1 has several scientific applications:

  • Drug Discovery: It serves as a model for screening small molecules that can selectively bind to non-canonical DNA structures, potentially leading to new therapeutic agents targeting cancer-related pathways.
  • Gene Regulation Studies: Researchers utilize this probe to investigate gene expression mechanisms involving HRAS and other oncogenes, providing insights into cancer biology.
  • Biophysical Research: The probe aids in understanding DNA structural dynamics under varying environmental conditions, contributing to broader knowledge in nucleic acid chemistry .
Structural and Functional Biology of i-Motifs

i-Motif DNA: Structural Characteristics and Stabilization Mechanisms

Cytosine Tetrads and Intercalated Topology

i-Motifs are non-canonical DNA secondary structures formed by cytosine-rich sequences. Their defining feature is the intercalation of hemiprotonated cytosine-cytosine (C•CH⁺) base pairs, creating a unique quadruplex architecture. Each C•CH⁺ pair involves three hydrogen bonds, with the protonated cytosine N3 donating a hydrogen bond to the carbonyl oxygen (O2) of the complementary cytosine. These pairs intercalate in an antiparallel fashion, forming a core structure with characteristic narrow and wide grooves [8] [9]. The 2023 crystal structure of the HRAS i-motif (iHRAS, PDB ID: 8DHC) revealed a complex double-hairpin dimer (Figure 1). This structure contains six intercalated C•CH⁺ base pairs forming the core, extended by a G-G base pair and cytosine stacking interactions. The topology is stabilized by extensive non-canonical base pairing in the connecting loops, explaining its stability under near-physiological conditions [9].

Table 1: Structural Features of HRAS i-Motif (PDB 8DHC)

ParameterDescription
TopologyAntiparallel double hairpin dimer
C•CH⁺ Base Pairs6 intercalated pairs forming core
Additional StabilizersG-G base pair, cytosine stacking
Loop StructuresCanonical/non-canonical base pairing in connecting regions and terminal loops
Resolution2.02 Å

pH-Dependent Folding and Molecular Crowding Effects

i-Motif folding exhibits exquisite pH sensitivity due to the requirement for partial cytosine protonation. The HRAS i-motif (hras-1Y) undergoes folding transitions at pH ~6.3 under molecular crowding conditions (40% PEG-300), significantly closer to physiological pH than the transition pH of ~5.9 observed in dilute solutions [3]. Molecular crowding agents like PEG-300 mimic the intracellular environment by excluding water volume and promoting compact DNA folding through excluded volume effects. This crowding effect effectively shifts the pKₐ of cytosine protonation, enabling i-motif stability at near-neutral pH values relevant to cellular conditions [8] [3]. Negative supercoiling generated during transcription further stabilizes i-motif formation in promoter regions by facilitating DNA unwinding [3] [8].

Thermodynamic Stability Under Near-Physiological Conditions

The stability of i-motifs is governed by multiple factors beyond pH:

  • Ionic Environment: Monovalent cations (Na⁺, K⁺) differentially impact stability depending on buffer composition, with potassium ions generally enhancing stability [7]
  • Loop Length and Composition: Shorter loops often confer greater thermal stability, though longer thymidine-rich loops can be stabilized by specific ligands [7] [10]
  • Epigenetic Modifications: Cytosine methylation enhances i-motif stability under physiological pH conditions, particularly relevant as i-motifs frequently localize to CpG islands in gene promoters [8]
  • Temperature: The hras-1Y i-motif exhibits reversible folding/unfolding with a melting temperature (Tₘ) dependent on pH and crowding conditions [3]

Under simulated cellular conditions (molecular crowding, pH ~6.8, physiological ion concentrations), the HRAS i-motif demonstrates sufficient thermodynamic stability (ΔG ~ -8 kcal/mol) to persist as a biologically relevant structure [3] [8].

Biological Relevance of i-Motifs in Gene Regulation

Role in Promoter Regions of Oncogenes

i-Motifs are enriched in promoter regions of key oncogenes, functioning as dynamic regulatory elements. The HRAS promoter contains two adjacent i-motif forming regions (hras-1Y and hras-2Y) positioned upstream of major transcription start sites. These elements exhibit pH-dependent folding at physiologically relevant pH (6.3-6.7) under crowding conditions [3]. Chromatin immunoprecipitation (ChIP) studies confirm that heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1) binds to these i-motifs in vivo. Knockdown of hnRNP A1 in T24 bladder cancer cells reduces HRAS transcript levels to 44 ± 5% of controls, demonstrating functional significance in oncogene regulation [3]. This regulatory mechanism extends beyond HRAS to promoters of other oncogenes including BCL-2, c-MYC, VEGF, and KRAS [4] [7] [10].

G-Quadruplex/i-Motif Transcriptional Switches

The HRAS promoter exemplifies a bidirectional G-quadruplex/i-motif transcriptional switch:

  • The G-rich strand forms G-quadruplex (G4) structures that function as transcriptional repressors
  • The complementary C-rich strand forms i-motifs that act as positive regulators of transcription
  • hnRNP A1 binds and unfolds the i-motif, facilitating transcription by preventing i-motif-mediated repression [3]

This switch mechanism is evolutionarily conserved and responsive to cellular conditions. The dynamic equilibrium between duplex DNA, G4, and i-motif conformations provides a sophisticated regulatory layer for oncogene expression. Proteins like MAZ (Myc-associated zinc finger protein) and hnRNP A1 recognize these non-B DNA structures, acting as molecular interpreters of the structural code embedded in promoter sequences [3] [8].

Properties

Product Name

Hras-1Y i-motif Probe-1

IUPAC Name

2-((2-Amino-6-(4-(1-(pyrrolidin-1-yl)ethyl)phenyl)pyrimidin-4-yl)amino)ethan-1-ol

Molecular Formula

C18H25N5O

Molecular Weight

327.43

InChI

InChI=1S/C18H25N5O/c1-13(23-9-2-3-10-23)14-4-6-15(7-5-14)16-12-17(20-8-11-24)22-18(19)21-16/h4-7,12-13,24H,2-3,8-11H2,1H3,(H3,19,20,21,22)

InChI Key

UVKWGQPLRGRXNH-UHFFFAOYSA-N

SMILES

OCCNC1=NC(N)=NC(C2=CC=C(C(N3CCCC3)C)C=C2)=C1

Solubility

Soluble in DMSO

Synonyms

Hras-1Y i-motif Probe-1

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